molecular formula C24H19N7O2 B11231249 N~4~-(1,3-benzodioxol-5-yl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(1,3-benzodioxol-5-yl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11231249
M. Wt: 437.5 g/mol
InChI Key: UUFZHQHASWMQAR-UHFFFAOYSA-N
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Description

N4-(2H-1,3-BENZODIOXOL-5-YL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of phenylpyrimidines. These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2H-1,3-BENZODIOXOL-5-YL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N4-(2H-1,3-BENZODIOXOL-5-YL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium tetrahydroaluminate (LiAlH4).

    Substituting agents: Such as halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

N4-(2H-1,3-BENZODIOXOL-5-YL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-(2H-1,3-BENZODIOXOL-5-YL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(2H-1,3-BENZODIOXOL-5-YL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzodioxole moiety with a pyrazolopyrimidine core makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H19N7O2

Molecular Weight

437.5 g/mol

IUPAC Name

4-N-(1,3-benzodioxol-5-yl)-1-phenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C24H19N7O2/c1-2-6-18(7-3-1)31-23-19(14-27-31)22(28-17-8-9-20-21(11-17)33-15-32-20)29-24(30-23)26-13-16-5-4-10-25-12-16/h1-12,14H,13,15H2,(H2,26,28,29,30)

InChI Key

UUFZHQHASWMQAR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=C4C=NN(C4=NC(=N3)NCC5=CN=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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